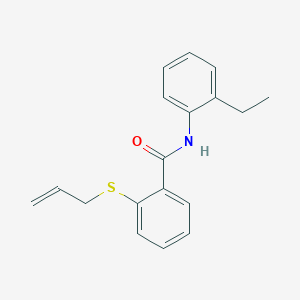

2-(allylthio)-N-(2-ethylphenyl)benzamide

説明

2-(Allylthio)-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an allylthio group (-S-CH₂-CH=CH₂) at the 2-position of the benzamide core and an N-(2-ethylphenyl) substituent. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituents on the aromatic ring and the amide side chain .

特性

IUPAC Name |

N-(2-ethylphenyl)-2-prop-2-enylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-3-13-21-17-12-8-6-10-15(17)18(20)19-16-11-7-5-9-14(16)4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMULIGOHVPBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations :

- The N-(2-ethylphenyl) group may enhance lipophilicity relative to smaller alkyl chains (e.g., propyl in [2,4]) or polar substituents (e.g., hydroxyphenethyl in [8]), affecting bioavailability .

Table 2: Pharmacological Profiles of Analogs

| Compound Name | Biological Activity | Mechanism/Findings |

|---|---|---|

| W1 [1] | Antimicrobial, Anticancer | IC₅₀ values: 12–25 µM (bacterial strains); apoptosis induction in cancer cells |

| THHEB [8] | Antioxidant | DPPH scavenging IC₅₀ = 22.8 µM; protects DNA from hydroxyl radicals |

| N-(Benzimidazol-1-yl methyl)benzamides [11] | Anti-inflammatory, Analgesic | 100 mg/kg dose reduces edema (p < 0.05); low gastric toxicity |

| Sigma receptor-binding benzamides [10] | Prostate tumor imaging/therapy | High tumor uptake (radioiodinated analogs); inhibits colony formation |

Key Observations :

Theoretical and Computational Insights

- DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity . Allylthio derivatives may exhibit narrower gaps due to sulfur’s electron-donating effects.

- Hirshfeld Surface Analysis : Intermolecular interactions in [2,4] are dominated by H-bonding (N–H⋯O) and van der Waals forces. The allylthio group’s larger steric bulk may alter packing efficiency compared to sulfamoyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。